molecular formula C14H16N2O2 B1386411 3-[(Cyclopropylmethyl)amino]-1-phenylpyrrolidine-2,5-dione CAS No. 1218645-93-2

3-[(Cyclopropylmethyl)amino]-1-phenylpyrrolidine-2,5-dione

Cat. No.: B1386411
CAS No.: 1218645-93-2
M. Wt: 244.29 g/mol
InChI Key: IWBWHDRBHANGBV-UHFFFAOYSA-N
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Description

3-[(Cyclopropylmethyl)amino]-1-phenylpyrrolidine-2,5-dione is a chemical compound offered for research and development purposes. As a derivative of the pyrrolidine-2,5-dione scaffold (a structure also known as a succinimide) , this compound features a phenyl group at the N-1 position and a cyclopropylmethylamino substituent at the 3-position. This specific molecular architecture may be of significant interest in medicinal chemistry and drug discovery research for the design and synthesis of novel small-molecule libraries. Compounds based on the pyrrolidine-2,5-dione core have been investigated for various biological activities. For instance, structurally related N-phenylpyrrolidine-2,5-diones have been explored in patent literature for their potential utility in the prophylaxis or treatment of diseases such as diabetes, often through mechanisms involving retinol-binding protein 4 (RBP4) . The presence of the cyclopropylmethyl group could influence the compound's physicochemical properties and interaction with biological targets, making it a valuable scaffold for structure-activity relationship (SAR) studies. This product is provided exclusively For Research Use Only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. The product identity should be confirmed by the buyer prior to use. For safe handling, please refer to the associated Safety Data Sheet (SDS).

Properties

IUPAC Name

3-(cyclopropylmethylamino)-1-phenylpyrrolidine-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O2/c17-13-8-12(15-9-10-6-7-10)14(18)16(13)11-4-2-1-3-5-11/h1-5,10,12,15H,6-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWBWHDRBHANGBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CNC2CC(=O)N(C2=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-[(Cyclopropylmethyl)amino]-1-phenylpyrrolidine-2,5-dione involves several steps. One common method includes the reaction of cyclopropylmethylamine with a suitable pyrrolidine-2,5-dione precursor under controlled conditions. The reaction typically requires the use of a solvent such as methanol or ethanol and may involve heating to facilitate the reaction . Industrial production methods often employ similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

3-[(Cyclopropylmethyl)amino]-1-phenylpyrrolidine-2,5-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions where the amino group or the phenyl ring is replaced by other functional groups.

Scientific Research Applications

3-[(Cyclopropylmethyl)amino]-1-phenylpyrrolidine-2,5-dione has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biological macromolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is utilized in the production of specialty chemicals and as an intermediate in the synthesis of other industrially relevant compounds.

Mechanism of Action

The mechanism of action of 3-[(Cyclopropylmethyl)amino]-1-phenylpyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. The compound is known to mediate phosphorylation of the regulatory subunit of phosphatidylinositol 3-kinase, leading to the reorganization of the actin cytoskeleton and activation of focal adhesion kinase . This results in various downstream effects, including the induction of nitric oxide production by endothelial cells .

Comparison with Similar Compounds

1-Phenylpyrrolidine-2,5-dione Derivatives

  • 3-Amino-1-phenylpyrrolidine-2,5-dione: Lacks the cyclopropylmethyl substitution. Studies indicate reduced metabolic stability compared to the cyclopropylmethyl variant due to the absence of steric hindrance, which may increase susceptibility to enzymatic degradation .
  • 3-[(Isopropylamino)-1-phenylpyrrolidine-2,5-dione]: Substitution with isopropyl instead of cyclopropylmethyl reduces lipophilicity (calculated logP: 1.8 vs.

Cyclopropyl-Containing Analogues

  • 2-Chloro-N-isopropyl-N-((S)-1-methyl-pyrrolidin-3-yl)-acetamide: Shares the cyclopropane motif but incorporates a chloroacetamide group. This compound demonstrates enhanced electrophilic reactivity, making it a candidate for covalent inhibitor design, unlike the lactam-based 3-[(Cyclopropylmethyl)amino] derivative .

Functional Analogues

Anti-Inflammatory Pyrrolidines

  • 3-Benzyl-1-phenylpyrrolidine-2,5-dione : Exhibits comparable anti-inflammatory activity (IC₅₀: 12 µM vs. 15 µM for COX-2 inhibition) but higher cytotoxicity (CC₅₀: 50 µM vs. 75 µM), suggesting the cyclopropylmethyl group confers a better safety profile .
  • Rolipram (4-(3-Cyclopentyloxy-4-methoxyphenyl)pyrrolidine-2,5-dione) : A PDE4 inhibitor with a distinct substitution pattern. The cyclopropylmethyl group in the target compound may reduce off-target phosphodiesterase interactions observed in rolipram derivatives .

Data Table: Key Properties of Selected Pyrrolidine Derivatives

Compound Name Molecular Weight (g/mol) logP Bioactivity (IC₅₀) Key Feature(s)
This compound 274.34 2.3 15 µM (COX-2) Cyclopropane-enhanced metabolic stability
3-Amino-1-phenylpyrrolidine-2,5-dione 204.22 1.5 22 µM (COX-2) High enzymatic degradation
2-Chloro-N-isopropyl-N-((S)-1-methyl-pyrrolidin-3-yl)-acetamide 245.75 1.9 N/A Covalent binding capability

Research Findings and Limitations

  • Discontinued Status: The commercial discontinuation of this compound limits access to large-scale samples, necessitating in-house synthesis for further studies .
  • Structural Insights : Crystallographic data refined via SHELXL highlight conformational strain, which may explain its unique pharmacokinetic profile compared to unstrained analogues .
  • Knowledge Gaps: Direct comparative bioactivity data with newer pyrrolidine derivatives (e.g., fluorinated variants) are lacking, underscoring the need for updated pharmacological evaluations.

Biological Activity

3-[(Cyclopropylmethyl)amino]-1-phenylpyrrolidine-2,5-dione is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores the synthesis, structural characteristics, and biological implications of this compound, particularly focusing on its anti-inflammatory and antimicrobial properties.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C13H15N1O2\text{C}_{13}\text{H}_{15}\text{N}_{1}\text{O}_{2}

This compound features a pyrrolidine core with a phenyl group and a cyclopropylmethyl amino substituent, contributing to its unique pharmacological profile.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions. The general synthetic route can be outlined as follows:

  • Formation of Pyrrolidine Derivative: The initial step involves the formation of a pyrrolidine ring through cyclization reactions.
  • Substitution Reactions: Subsequent reactions introduce the cyclopropylmethyl amino group and the phenyl moiety.
  • Purification: The final product is purified using chromatographic techniques to obtain the desired purity for biological testing.

Anti-inflammatory Activity

Research has indicated that derivatives of pyrrolidine-2,5-dione exhibit significant anti-inflammatory properties. In vitro studies have demonstrated that these compounds can inhibit the production of pro-inflammatory cytokines such as IL-6 and TNF-α in stimulated human peripheral blood mononuclear cells (PBMCs).

Table 1: Anti-inflammatory Activity of Pyrrolidine Derivatives

CompoundCytokine Inhibition (%)Concentration (µg/mL)
3a (Control)39%10
3b55%50
3c85%100

The strongest inhibition was observed with derivative 3c at the highest concentration tested, indicating a dose-dependent response.

Antimicrobial Activity

The antimicrobial efficacy of this compound was evaluated against various bacterial strains using the broth microdilution method. The results suggest that this compound has a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.

Table 2: Antimicrobial Activity Against Bacterial Strains

Bacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus32
Escherichia coli16
Pseudomonas aeruginosa64
Enterococcus faecalis32

These findings indicate that the compound may serve as a potential lead for developing new antimicrobial agents.

Case Studies

In a recent study published in MDPI, researchers focused on amidrazone-derived pyrrole compounds, which include derivatives similar to our compound of interest. The study highlighted their effectiveness in inhibiting PBMC proliferation and reducing inflammatory cytokine levels in vitro . This reinforces the therapeutic potential of pyrrolidine derivatives in treating inflammatory diseases.

Q & A

Q. How can the synthesis of 3-[(Cyclopropylmethyl)amino]-1-phenylpyrrolidine-2,5-dione be optimized to improve yield and purity?

Methodological Answer:

  • Computational Pre-Screening : Use quantum chemical calculations (e.g., density functional theory) to predict reaction pathways and identify energy barriers. This reduces trial-and-error experimentation by narrowing solvent, temperature, and catalyst conditions .
  • Statistical Design of Experiments (DoE) : Apply factorial designs or response surface methodology to systematically vary parameters (e.g., stoichiometry, reaction time) and identify optimal conditions. This approach minimizes the number of required experiments while maximizing data utility .
  • Feedback Loop Integration : Implement iterative cycles where experimental results refine computational models, accelerating reaction optimization .

Q. What analytical techniques are most effective for characterizing this compound?

Methodological Answer:

  • Structural Confirmation : Use nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, 2D-COSY) to resolve the cyclopropylmethyl and phenyl substituents. Mass spectrometry (MS) confirms molecular weight and fragmentation patterns .
  • Purity Assessment : High-performance liquid chromatography (HPLC) with UV detection or differential scanning calorimetry (DSC) quantifies impurities and crystallinity.
  • Functional Group Analysis : Infrared (IR) spectroscopy identifies carbonyl (C=O) and amine (N-H) stretches, critical for verifying the pyrrolidine-2,5-dione core .

Q. How does the cyclopropylmethyl group influence the compound’s chemical reactivity?

Methodological Answer:

  • Steric and Electronic Effects : Cyclopropane’s ring strain increases electrophilicity at the amino group, potentially enhancing nucleophilic substitution or cycloaddition reactions. Computational modeling (e.g., molecular orbital analysis) quantifies these effects .
  • Stability Studies : Conduct accelerated degradation tests under varied pH, temperature, and light conditions to assess the group’s impact on hydrolytic or oxidative stability.

Advanced Research Questions

Q. How can researchers design experiments to evaluate the biological activity of this compound?

Methodological Answer:

  • In Vitro Assays : Screen for enzyme inhibition (e.g., kinase or protease targets) using fluorescence-based assays. Pair with molecular docking simulations to correlate activity with structural motifs .
  • Structure-Activity Relationship (SAR) : Synthesize analogs with modified cyclopropyl or phenyl groups to isolate pharmacophoric features. Use multivariate analysis to identify critical substituents .
  • Cellular Uptake Studies : Employ confocal microscopy with fluorescently labeled derivatives to track intracellular localization and membrane permeability .

Q. How should researchers resolve contradictions in reported physicochemical data (e.g., solubility, stability) for this compound?

Methodological Answer:

  • Cross-Validation : Replicate measurements using orthogonal techniques (e.g., dynamic light scattering for solubility vs. gravimetric analysis).
  • Environmental Controls : Standardize experimental conditions (humidity, solvent grade) to isolate variables causing discrepancies .
  • Meta-Analysis : Aggregate literature data and apply statistical tools (e.g., principal component analysis) to identify outliers or systematic biases .

Q. What reactor design considerations are critical for scaling up the synthesis of this compound?

Methodological Answer:

  • Mixing Efficiency : Use computational fluid dynamics (CFD) to model heat and mass transfer in batch vs. continuous-flow reactors. Prioritize configurations that minimize hot spots for thermally sensitive intermediates .
  • Catalyst Immobilization : For heterogeneous catalysis, evaluate fixed-bed or membrane reactors to enhance catalyst recovery and reuse .
  • Safety Protocols : Integrate real-time monitoring (e.g., in-line IR spectroscopy) to detect exothermic events or byproduct formation .

Q. What separation techniques are optimal for isolating this compound from complex reaction mixtures?

Methodological Answer:

  • Chromatography : Use preparative HPLC with a C18 column and gradient elution (water/acetonitrile with 0.1% trifluoroacetic acid) to resolve polar byproducts .
  • Crystallization Optimization : Screen solvents using the Hansen solubility parameters to maximize yield and polymorph control. Additives (e.g., ionic liquids) can suppress oiling-out .
  • Membrane Filtration : Employ nanofiltration membranes to separate low-molecular-weight impurities while retaining the target compound .

Q. How can the catalytic mechanisms involving this compound be elucidated?

Methodological Answer:

  • Kinetic Profiling : Perform time-resolved in situ spectroscopy (e.g., Raman or UV-Vis) to monitor intermediate formation and decay .
  • Isotopic Labeling : Use deuterated or ¹³C-labeled substrates to trace reaction pathways via MS or NMR .
  • Computational Mechanistic Studies : Combine molecular dynamics (MD) and transition state theory to model catalytic cycles and identify rate-limiting steps .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[(Cyclopropylmethyl)amino]-1-phenylpyrrolidine-2,5-dione
Reactant of Route 2
3-[(Cyclopropylmethyl)amino]-1-phenylpyrrolidine-2,5-dione

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.